

A Comprehensive Technical Review of 2-Bromo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxy-4-methylaniline

Cat. No.: B1289004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **2-Bromo-5-methoxy-4-methylaniline**, a substituted aniline with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential role as a versatile intermediate in the development of novel therapeutics.

Core Chemical and Physical Properties

2-Bromo-5-methoxy-4-methylaniline is a halogenated aromatic amine. The presence of bromo, methoxy, and methyl groups on the aniline scaffold imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.

Property	Data
CAS Number	532440-88-3
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.08 g/mol
Appearance	Off-white solid
Melting Point	75-77 °C
Purity	Typically ≥98%

Spectroscopic Data Summary

While detailed spectral analyses are not extensively published, the following table summarizes the expected spectroscopic characteristics for **2-Bromo-5-methoxy-4-methylaniline** based on its structure and data for analogous compounds.

Spectroscopic Technique	Expected Data
¹ H NMR	Signals corresponding to aromatic protons, a methoxy group singlet, a methyl group singlet, and an amine group singlet.
¹³ C NMR	Resonances for aromatic carbons, including those bonded to bromine, nitrogen, and the methoxy group, as well as signals for the methoxy and methyl carbons.
FT-IR	Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and methyl groups, C-O stretching of the methoxy group, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

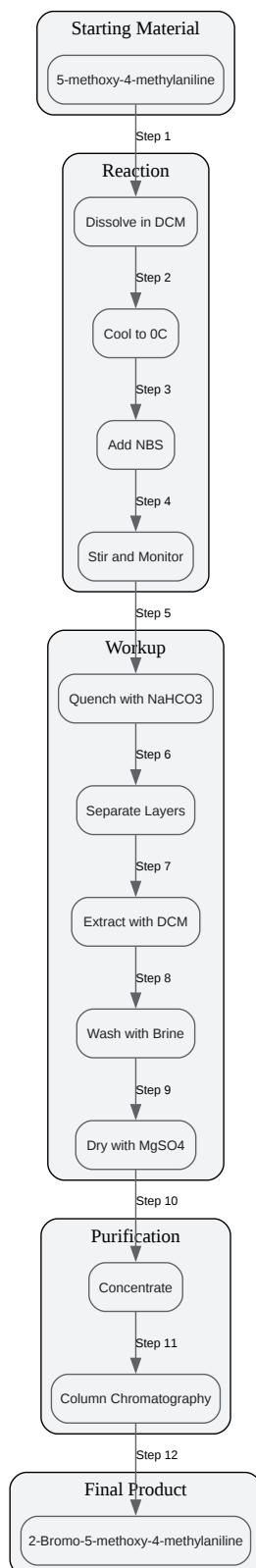
Experimental Protocols

A detailed experimental protocol for the synthesis of **2-Bromo-5-methoxy-4-methylaniline** is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of the precursor 5-methoxy-4-methylaniline. The following is a representative experimental protocol based on general procedures for the bromination of anilines.

Synthesis of 2-Bromo-5-methoxy-4-methylaniline from 5-methoxy-4-methylaniline

Materials:

- 5-methoxy-4-methylaniline
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

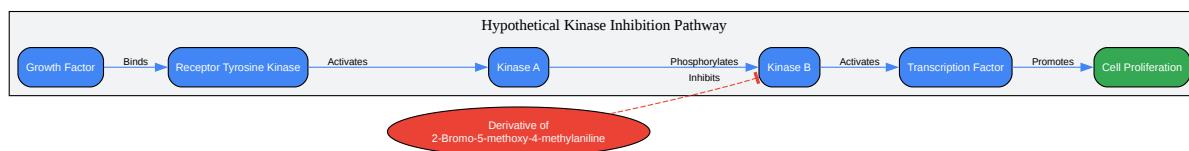

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-4-methylaniline (1 equivalent) in anhydrous dichloromethane.
- Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

- Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-Bromo-5-methoxy-4-methylaniline**.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **2-Bromo-5-methoxy-4-methylaniline**.


[Click to download full resolution via product page](#)

A workflow for the synthesis of **2-Bromo-5-methoxy-4-methylaniline**.

Applications in Drug Discovery and Development

Halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.^[1] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in constructing complex molecular architectures. The aniline and methoxy groups can also be modified or can participate in hydrogen bonding interactions with biological targets.

While specific biological activities for **2-Bromo-5-methoxy-4-methylaniline** are not yet reported, its structural motifs are present in molecules with known therapeutic potential, such as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such scaffolds.

[Click to download full resolution via product page](#)

Hypothetical inhibition of a signaling pathway by a derivative.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of **2-Bromo-5-methoxy-4-methylaniline**. Further experimental investigation is warranted to fully elucidate its chemical reactivity, spectroscopic properties, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methoxy-5-methylaniline [myskinrecipes.com]
- To cite this document: BenchChem. [A Comprehensive Technical Review of 2-Bromo-5-methoxy-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289004#literature-review-on-2-bromo-5-methoxy-4-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com